4,5-Dichloro-2-(2-chlorophenyl)thiazole
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Overview
Description
4,5-Dichloro-2-(2-chlorophenyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with chlorine atoms at positions 4 and 5, and a chlorophenyl group at position 2. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(2-chlorophenyl)thiazole typically involves the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-(2-chlorophenyl)thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atoms on the thiazole ring make it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the 2-position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the 2-position .
Scientific Research Applications
4,5-Dichloro-2-(2-chlorophenyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(2-chlorophenyl)thiazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also exhibit diverse biological activities but differ in their substitution patterns.
Thiazolo[4,5-b]pyridines: These compounds have a fused pyridine ring and show high antioxidant and antimicrobial activities.
Uniqueness: 4,5-Dichloro-2-(2-chlorophenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atoms enhance its reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C9H4Cl3NS |
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Molecular Weight |
264.6 g/mol |
IUPAC Name |
4,5-dichloro-2-(2-chlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H4Cl3NS/c10-6-4-2-1-3-5(6)9-13-7(11)8(12)14-9/h1-4H |
InChI Key |
YCTKCZDUTIUQNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(S2)Cl)Cl)Cl |
Origin of Product |
United States |
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